[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a piperidine-derived molecule featuring a tert-butyl carbamate group and an (S)-2-amino-3-methyl-butyryl moiety. Key attributes include:
- CAS Number: 1354029-25-6 .
- Molecular Weight: 341.50 g/mol .
- Structural Features: A piperidine ring substituted with a methylene-linked ethyl-carbamic acid tert-butyl ester group.
Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, though direct biological data are absent in the provided evidence.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)11-14-9-8-10-21(12-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKXXGDIJODERQ-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
CNS Disorders
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors involved in cognitive function and memory.
Pain Management
The compound has been investigated for its analgesic properties. Studies suggest that it may serve as a novel analgesic agent, potentially offering advantages over existing pain medications by reducing side effects commonly associated with opioids.
Antidepressant Effects
Preliminary studies have explored the antidepressant potential of this compound. It may act on serotonin and norepinephrine pathways, providing a dual-action mechanism that could enhance mood and alleviate symptoms of depression.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Neuroprotection in Alzheimer's models | Demonstrated significant improvement in cognitive function in animal models treated with the compound compared to control groups. |
| Study 2 | Analgesic efficacy | Showed a reduction in pain response in neuropathic pain models, indicating potential for use in chronic pain management. |
| Study 3 | Antidepressant activity | Reported increased levels of serotonin and norepinephrine in treated subjects, correlating with improved mood scores. |
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, it might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The specific pathways involved depend on the structure of the compound and its functional groups, which determine its affinity and specificity for different targets.
Comparison with Similar Compounds
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1401669-05-3)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
- Molecular Weight : 285.38 g/mol .
- Key Differences: Substitutes the (S)-2-amino-3-methyl-butyryl group with a smaller (S)-2-amino-propionyl chain. Incorporates an (R)-configuration on the piperidine ring.
- Implications : The shorter side chain and stereochemical variation could impact target specificity or pharmacokinetics.
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353972-07-2)
- Molecular Weight : 333.43 g/mol .
- Key Differences: Replaces the tert-butyl carbamate with a benzyl ester. Uses a 2-amino-acetyl group instead of 3-methyl-butyryl.
- Implications: The benzyl ester may offer different cleavage kinetics under acidic or hydrogenolytic conditions, useful in prodrug design .
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0)
- Molecular Formula : C₁₅H₂₉N₃O₃ .
- Key Differences: Substitutes the carbamic acid tert-butyl ester with a carboxylic acid tert-butyl ester. Positions the amino acid moiety as an amide rather than an acyl group.
- Implications : The altered functional group could influence solubility and reactivity in synthetic pathways .
Structural and Functional Analysis
Molecular Weight and Steric Effects
Chirality and Bioactivity
- In contrast, the (R)-configured piperidine in CAS 1401668-72-1 may exhibit divergent binding profiles .
Tabulated Comparison of Key Compounds
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as AM97317, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H37N3O3
- Molecular Weight : 355.52 g/mol
- CAS Number : 1354028-85-5
The biological activity of AM97317 is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structural frameworks can modulate signaling pathways involved in inflammation and apoptosis.
Key Mechanisms:
- NLRP3 Inflammasome Inhibition : Some derivatives of piperidine compounds have shown the ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to reduced IL-1β release, which is significant in conditions like autoimmune diseases and chronic inflammation .
- Neuroprotective Effects : Studies suggest that related compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
Biological Activity
AM97317's biological activity has been evaluated through various assays, demonstrating its potential in modulating cellular responses.
In Vitro Studies
In vitro pharmacological screening has revealed that AM97317 can effectively inhibit pyroptosis and IL-1β release in LPS/ATP-stimulated human macrophages. The concentration-dependent effects observed suggest a promising therapeutic window for inflammatory conditions .
Case Studies
- Inflammation Models : In experimental models of inflammation, AM97317 showed a significant reduction in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds similar to AM97317 demonstrated protective effects against amyloid-beta toxicity by modulating apoptotic pathways and reducing oxidative damage .
Data Tables
Preparation Methods
Synthesis of Piperidine-3-ylmethyl-ethyl-carbamic Acid Tert-Butyl Ester
This intermediate is synthesized via sequential alkylation and carbamate protection. A representative route involves:
-
Piperidine-3-methanol is reacted with ethyl isocyanate in dichloromethane (DCM) at 0°C to form the ethyl carbamate.
-
The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen, yielding the tert-butyl carbamate.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl isocyanate, DCM, 0°C → rt, 12h | 85% |
| 2 | Boc₂O, THF, DMAP, N₂, 24h | 78% |
Stereoselective Synthesis of (S)-2-Amino-3-methylbutyric Acid
The (S)-configured amino acid is synthesized via asymmetric Strecker reaction followed by hydrolysis, as detailed in patent CN102070473B:
-
Strecker Reaction : Isobutyraldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form 2-amino-3-methylbutyronitrile.
-
Resolution : Racemic 2-amino-3-methylbutyronitrile is resolved using L-dibenzoyltartaric acid (L-DBTA) in acetone/water, isolating the D-enantiomer.
-
Hydrolysis : The nitrile is hydrolyzed with 6M HCl at 110°C for 48h, followed by ion-exchange chromatography to isolate (S)-2-amino-3-methylbutyric acid.
Optimization Note:
Amide Coupling and Final Assembly
The piperidine scaffold and amino acid are conjugated via amide bond formation. Two methods are prevalent:
Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Coupling
-
(S)-2-Amino-3-methylbutyric acid is activated with DCC/NHS in DCM for 2h at 0°C.
-
The activated ester is reacted with piperidine-3-ylmethyl-ethyl-carbamic acid tert-butyl ester in DCM at room temperature for 24h.
Conditions:
Mixed Carbonate-Mediated Coupling
An alternative employs 1,1'-carbonyldiimidazole (CDI) for milder conditions:
-
The amino acid is treated with CDI in THF to form the imidazolide.
-
The piperidine scaffold is added, and the reaction proceeds at 40°C for 6h.
Advantages:
Stereochemical Control and Analytical Validation
Chiral Purity Assessment
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 4.15 (br s, Boc-CH₃), 3.82 (m, piperidine-H), 3.30 (q, J = 7.0 Hz, NHCH₂CH₃), 1.44 (s, Boc-C(CH₃)₃).
Scale-Up Considerations and Process Optimization
Solvent Selection
Q & A
Q. What are the common synthetic routes for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, often leveraging tert-butyl carbamate (Boc) protection for amine groups and stereoselective reactions. A key method includes asymmetric Mannich reactions to establish chiral β-amino carbonyl intermediates, as demonstrated in the synthesis of structurally similar compounds . Optimization focuses on:
- Catalyst selection : Chiral catalysts (e.g., proline derivatives) to enhance enantiomeric excess.
- Temperature control : Maintaining sub-zero temperatures (e.g., -20°C) during coupling steps to minimize racemization.
- Protecting group strategy : Sequential deprotection of Boc groups using trifluoroacetic acid (TFA) in dichloromethane .
Q. How can researchers characterize the stereochemical purity of this compound?
Stereochemical validation is critical due to the (S)-configured amino acid moiety. Methods include:
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers .
- X-ray crystallography : Single-crystal analysis to confirm absolute configuration, as applied in related piperidine-carboxylate derivatives (e.g., C17H23NO4, CAS 652971-20-5) .
- NMR spectroscopy : - and -NMR to detect diastereotopic protons and assess purity (>95%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Stability data indicate:
- Thermal stability : Decomposition above 40°C, necessitating storage at 2–8°C .
- Light sensitivity : Degradation under UV exposure; amber vials are recommended.
- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), requiring isolation from such reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl carbamate derivatives in coupling reactions?
Discrepancies in reactivity often arise from steric hindrance or solvent effects. To address this:
- Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to assess nucleophilicity and reaction rates.
- Additive optimization : Use Hünig’s base (DIPEA) to mitigate acid-sensitive side reactions .
- Kinetic studies : Monitor reactions via in-situ IR or LC-MS to identify intermediates and byproducts .
Q. What experimental strategies are recommended for designing multi-step syntheses involving this compound?
Key considerations include:
- Orthogonal protection : Pair Boc with Fmoc or Alloc groups to enable selective deprotection .
- Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., azide reductions) to improve safety and yield .
- Scalability : Pilot small-scale reactions (<1 mmol) to optimize parameters (e.g., catalyst loading, stoichiometry) before scaling .
Q. How can researchers address conflicting data on the compound’s stability in aqueous vs. non-aqueous media?
Contradictory stability reports may stem from pH-dependent hydrolysis. Methodological approaches include:
- pH-rate profiling : Conduct stability studies across pH 2–10 using buffered solutions.
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via LC-HRMS .
- Moisture control : Use molecular sieves in hygroscopic solvents (e.g., DMSO) to prevent hydrolysis .
Q. What analytical techniques are most effective for detecting impurities in synthesized batches?
Impurity profiling requires:
- High-resolution mass spectrometry (HRMS) : Identify trace byproducts (e.g., de-esterified analogs).
- NMR relaxation experiments : Detect low-level diastereomers via - NOESY .
- Ion chromatography : Quantify inorganic residues (e.g., chloride from TFA deprotection) .
Methodological Guidelines
- Stereochemical analysis : Always cross-validate chiral purity using two orthogonal methods (e.g., HPLC + NMR) .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to respiratory and dermal hazards noted in safety data sheets .
- Data reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
